molecular formula C17H13NO2 B566268 4-(Benzyloxy)quinoline-3-carbaldehyde CAS No. 1797843-18-5

4-(Benzyloxy)quinoline-3-carbaldehyde

Cat. No.: B566268
CAS No.: 1797843-18-5
M. Wt: 263.296
InChI Key: GFDDMMJIZTZAGQ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)quinoline-3-carbaldehyde is a quinoline derivative featuring a benzyloxy substituent at the 4-position and a formyl group at the 3-position. The aldehyde group enables further functionalization (e.g., condensation, nucleophilic addition), while the benzyloxy moiety provides steric and electronic modulation .

Properties

CAS No.

1797843-18-5

Molecular Formula

C17H13NO2

Molecular Weight

263.296

IUPAC Name

4-phenylmethoxyquinoline-3-carbaldehyde

InChI

InChI=1S/C17H13NO2/c19-11-14-10-18-16-9-5-4-8-15(16)17(14)20-12-13-6-2-1-3-7-13/h1-11H,12H2

InChI Key

GFDDMMJIZTZAGQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=NC3=CC=CC=C32)C=O

Synonyms

4-Hydroxy-3-quinolinecarboxaldehyde Benzyl Ether

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Key Properties/Applications Reference
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Amino, chloro-, and methoxyphenyl groups Solid (m.p. 223–225°C), Pd-catalyzed synthesis precursor [1]
7-Benzyloxyindole-3-carbaldehyde Benzyloxy at indole 7-position, aldehyde at 3-position Structural isomer; indole core vs. quinoline backbone [3]
4-(Cyclopentyloxy)-3-methoxybenzaldehyde Cyclopentyloxy (4-position), methoxy (3-position) Smaller alkoxy group; lower steric hindrance [2]
(R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one Bromo-hydroxyethyl side chain, ketone group Higher polarity; potential chiral intermediates [3]
Key Observations :
  • Core Structure: Quinoline derivatives (e.g., 4k) exhibit planar aromatic systems suitable for π-stacking interactions, whereas indole analogs (e.g., 7-benzyloxyindole-3-carbaldehyde) have a pyrrole ring fused to benzene, altering electronic properties .
  • Functional Group Reactivity: The aldehyde at the 3-position in the target compound is more electrophilic than ketone or amino groups in analogs like 4k or (R)-8-(benzyloxy)quinolinone, enabling distinct downstream reactions .

Physicochemical Properties

  • Melting Points: Quinoline derivatives with halogenated aryl groups (e.g., 4k, m.p. 223–225°C) exhibit higher melting points than non-halogenated analogs due to enhanced crystallinity .
  • Solubility: The benzyloxy group in 4-(Benzyloxy)quinoline-3-carbaldehyde likely reduces aqueous solubility compared to methoxy-substituted compounds like 2c .

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